N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea
Overview
Description
Synthesis Analysis
The compound has been synthesized through various methods, with notable procedures involving the reaction of specific thiocyanates and anilines under conditions that promote the formation of thiourea derivatives. For example, one study detailed the synthesis of similar compounds by reacting acylthiocyanates with fluorinated anilines, resulting in thioureas with good yields under phase transfer catalysis using PEG-400 (Khazi, Koti, Chadha, & Mahajanshetti, 2006).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea, has been extensively studied using X-ray diffraction, spectroscopy, and computational methods. Research has focused on understanding the optimized molecular structure, vibrational frequencies, and electronic properties. For instance, a study using single crystal XRD and various computational tools investigated the structure and stability of a similar thiourea derivative, providing insights into the molecule's electronic properties and potential reactive sites (Mary et al., 2016).
Chemical Reactions and Properties
Thiourea derivatives engage in a variety of chemical reactions, influenced by their molecular structure. Studies have explored how these compounds participate in reactions such as hydrogen bonding, charge transfer, and nucleophilic attacks, with specific focus on their reactive centers and potential for various organic transformations (Saeed, Erben, Abbas, & Flörke, 2010).
Physical Properties Analysis
The physical properties of thiourea derivatives, including solubility, melting points, and crystal structure, have been detailed in studies aiming to understand the compound's behavior in different environments. For example, research on similar compounds has revealed their crystalline nature, melting points, and solubility characteristics, providing a basis for further applications and studies (Saeed, Ashraf, White, Soria, Franca, & Erben, 2015).
Scientific Research Applications
Spectroscopic and Structural Characterization
The title compound has been synthesized and investigated through spectroscopic, single crystal XRD structure, DFT, and molecular dynamics. This comprehensive analysis revealed the molecule's stability due to hyper-conjugative interactions and charge delocalization. The study further explored its electronic properties through HOMO and LUMO analysis, vibrational frequencies, and NBO analysis, indicating potential sites for nucleophilic attack and charge transfer within the molecule. Additionally, its significant first hyperpolarizability suggests potential in non-linear optical (NLO) applications, and docking studies propose its applicability in developing new analgesic drugs due to a stable complex formation with prostaglandin E synthase (Mary et al., 2016).
Fluorine Substitution Effects
Research into fluorine-substituted phenylthiourea derivatives, including the synthesis and characterization of various compounds, has shown significant structural and vibrational properties. These studies emphasize the influence of fluorine substitution on the compounds' conformational and crystallographic characteristics, suggesting their potential utility in diverse scientific applications due to the specific structural and electronic environments created by fluorine atoms (Saeed, Erben, & Flörke, 2010).
Antibacterial Activity
New series of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas have been synthesized, demonstrating good antibacterial activity against E. coli and S. aureus. This highlights the compound's potential as a foundation for developing antibacterial agents (Khazi, Koti, Chadha, & Mahajanshetti, 2006).
Antipathogenic and Anti-Microbial Properties
Studies on thiourea derivatives have shown significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming abilities. These findings suggest the potential of thiourea derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4N2S/c15-12-5-4-10(7-11(12)14(17,18)19)21-13(22)20-9-3-1-2-8(16)6-9/h1-7H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJZHSQSGRDIOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)thiourea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.